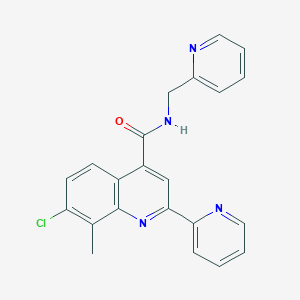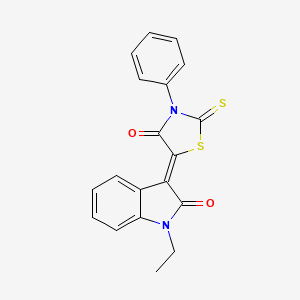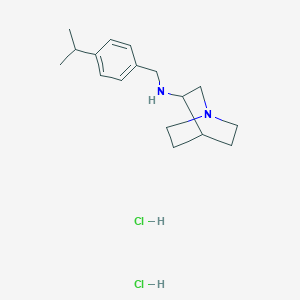
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide
Overview
Description
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases.
Mechanism of Action
The mechanism of action of 7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide involves the inhibition of various cellular pathways. It has been shown to inhibit the activity of topoisomerase IIα, an enzyme that is essential for DNA replication and repair. It also inhibits the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation. Additionally, it inhibits the activity of the nuclear factor-κB (NF-κB) pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic pathway of apoptosis. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation. Moreover, it has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target inside the cell. It is also stable under various physiological conditions, making it suitable for in vitro and in vivo studies. However, it has some limitations as well. It has low solubility in water, which can limit its bioavailability and efficacy. It also has some cytotoxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has several potential future directions for research. One direction is to study its efficacy and safety in animal models of cancer and inflammation. Another direction is to investigate its potential as a combination therapy with other anticancer or anti-inflammatory agents. Moreover, its potential as a drug delivery system for other therapeutic agents can also be explored. Additionally, its potential as a diagnostic tool for cancer or infectious diseases can be investigated. Finally, its structure-activity relationship (SAR) can be studied to design more potent and selective analogs with improved pharmacological properties.
Scientific Research Applications
7-chloro-8-methyl-2-(2-pyridinyl)-N-(2-pyridinylmethyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Moreover, it has been shown to have antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1).
properties
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-yl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O/c1-14-18(23)9-8-16-17(22(28)26-13-15-6-2-4-10-24-15)12-20(27-21(14)16)19-7-3-5-11-25-19/h2-12H,13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOSMRVFVKCEPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)NCC3=CC=CC=N3)C4=CC=CC=N4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-8-methyl-2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-3-chlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4753417.png)
![5,7-dimethyl-4-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4753426.png)
![3-{5-[(4-chloro-2-nitrophenoxy)methyl]-2-furyl}-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B4753432.png)
![N-[4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4753437.png)
![N-{[1-(3-pyridinylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B4753453.png)


![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4753473.png)
![methyl 3-[(benzylsulfonyl)amino]-2-methylbenzoate](/img/structure/B4753475.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-4-isobutyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753482.png)
![5,6-dimethyl-N-[2-(4-morpholinyl)ethyl]-7-(2-pyridinylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4753484.png)
![5-(4-fluorophenyl)-4-[(4-nitrobenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B4753489.png)
![ethyl 4-[N-(1H-indol-2-ylcarbonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4753490.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]pentanamide](/img/structure/B4753501.png)